molecular formula C7H3BrF3NO3 B1410445 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene CAS No. 1807172-74-2

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene

Cat. No.: B1410445
CAS No.: 1807172-74-2
M. Wt: 286 g/mol
InChI Key: KSCNYVTXGFTRPX-UHFFFAOYSA-N
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Description

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine atom at position 1, a difluoromethoxy group (-OCF₂H) at position 4, a fluorine atom at position 5, and a nitro group (-NO₂) at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, while the difluoromethoxy group enhances metabolic stability compared to methoxy analogs .

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCNYVTXGFTRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 4-difluoromethoxy-5-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives such as 4-difluoromethoxy-5-fluoro-2-nitroaniline.

    Reduction: Formation of 1-bromo-4-difluoromethoxy-5-fluoro-2-aminobenzene.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: As a precursor in the manufacture of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the bromine and nitro groups, which are electron-withdrawing. This makes the compound reactive towards nucleophiles, facilitating substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Halogen and Alkoxy/Nitro Variations

The table below compares key structural analogs based on substituent type and position:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene Br (1), -OCF₂H (4), F (5), -NO₂ (2) ~278.98* High metabolic stability; pharmaceutical intermediate
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene Br (1), Cl (4), F (5), -NO₂ (2) ~254.43 Similar reactivity; higher leaving-group potential at C4
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Br (5), Cl (1), F (2), -NO₂ (3) ~254.43 Positional isomer; altered electronic effects for regioselective reactions
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), -OCH₃ (4), F (5), -NO₂ (2) ~250.00 Lower metabolic stability due to methoxy vs. difluoromethoxy
5-Bromo-2-nitrobenzotrifluoride Br (5), -CF₃ (2), -NO₂ (2) 270.02 Enhanced lipophilicity; agrochemical applications

*Calculated based on substituent contributions.

Physical and Chemical Properties

  • Boiling Points : Difluoromethoxy analogs typically exhibit higher boiling points than methoxy counterparts due to increased molecular weight and polarity. For example, 1-Bromo-2-nitrobenzene (MW 202.01) boils at 261°C, whereas trifluoromethyl-substituted analogs (e.g., 5-Bromo-2-nitrobenzotrifluoride) have lower boiling points (~33–35°C at reduced pressure) due to volatility from fluorine content .
  • Solubility : Nitro and halogen groups reduce solubility in polar solvents. The difluoromethoxy group in the target compound may slightly improve solubility in organic solvents compared to chloro analogs .

Biological Activity

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is an organic compound characterized by its unique structure, which includes bromine, fluorine, and nitro functional groups. These features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is C7H3BrF3NO3C_7H_3BrF_3NO_3. The presence of multiple electronegative atoms (bromine and fluorine) and a nitro group suggests significant reactivity and potential interactions with biological targets.

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene primarily exhibits its biological activity through electrophilic aromatic substitution reactions . The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with amino acid residues in proteins. This interaction may lead to enzyme inhibition or activation depending on the specific biochemical context .

Biochemical Pathways

The compound's functional groups allow it to influence various biochemical pathways :

  • Enzyme Interactions : It can inhibit or activate enzymes by modifying their active sites.
  • Cell Signaling : The compound has been shown to modulate key signaling pathways, affecting gene expression and cellular metabolism.
  • Cellular Effects : It influences processes such as apoptosis and proliferation in various cell types.

Inhibition of Histone Deacetylases (HDACs)

Research has indicated that fluorinated compounds similar to 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene exhibit potent HDAC inhibition. For instance, derivatives with increased fluorination demonstrated enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for therapeutic development .

Anticancer Activity

In studies evaluating the anticancer properties of fluorinated nitrobenzene derivatives, 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene showed significant growth inhibition in several human cancer cell lines. The compound's IC50 values were notably low, indicating strong efficacy compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzeneC7H3BrF3NO3< 10HDAC inhibition, anticancer
Vorinostat (HDAC inhibitor)C14H16N2O4S5.0Anticancer
SF5-VorinostatC14H16F5N2O4S2.5Enhanced potency against HDACs

This table illustrates the comparative potency of 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene against other known compounds, highlighting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.